molecular formula C30H32N4O11 B2445056 methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate CAS No. 1351632-08-0

methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate

Cat. No. B2445056
M. Wt: 624.603
InChI Key: WUNVAENIGRDAJI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

Design and Synthesis of Novel Tricyclic Benzoxazines :A study explored the bioisosteric replacement of the N-methyl amide group in benzoxazinones with small heterocyclic rings, leading to potent 5-HT(1A/B/D) receptor antagonists. This research is significant for understanding how alterations in chemical structure can enhance receptor affinity and selectivity, crucial for developing new therapeutic agents with reduced side effects (Bromidge et al., 2010).

Novel Benzodifuranyl and Thiazolopyrimidines Synthesis :Another study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research contributes to the development of new analgesic and anti-inflammatory drugs with potential for enhanced efficacy and safety profiles (Abu‐Hashem et al., 2020).

Antimicrobial and Antimicrobial Activities

Antimicrobial Activities of Triazole Derivatives :The creation of novel 1,2,4-triazole derivatives and their evaluation against various microorganisms highlights the importance of synthesizing new compounds to combat microbial resistance. This area of research is crucial for developing new antimicrobial agents as resistance to existing drugs continues to rise (Bektaş et al., 2007).

Furan Ring Containing Organic Ligands :Research into the synthesis and characterization of furan ring-containing organic ligands and their transition metal complexes showcases the exploration of novel compounds for antimicrobial activity. Such studies are foundational for discovering new materials with potential applications in biomedicine and materials science (Patel, 2020).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a promising area for future research .

properties

IUPAC Name

methyl 5-[[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3.2C2H2O4/c1-32-26(31)24-12-11-21(33-24)18-28-13-15-29(16-14-28)19-25-27-22-9-5-6-10-23(22)30(25)17-20-7-3-2-4-8-20;2*3-1(4)2(5)6/h2-12H,13-19H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNVAENIGRDAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate

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